molecular formula C15H24O3 B1158823 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one CAS No. 62574-30-5

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Cat. No. B1158823
CAS RN: 62574-30-5
M. Wt: 252.35 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one involves complex chemical processes, including stereoselective synthesis techniques. For instance, the synthesis of (2RS, 5RS, 6SR, 8RS, 10SR)-6-Hydroxymethyl-8-methoxymethoxy-10-methyl-2-pivaloyloxyspiro [4.5] decane, a key intermediate for spirovetivane sesquiterpenes, showcases the intricate steps involved in synthesizing such complex molecules (Iwata et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, such as 11,12-dihydroxydrim-8(9)-en-7-one, has been elucidated using X-ray diffraction techniques. These studies reveal the presence of intramolecular hydrogen bonds forming additional ring structures within the molecule, contributing to its stability and reactivity (Kravtsov et al., 2000).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their unique molecular structure. The presence of multiple functional groups, including hydroxyl and carbonyl groups, allows for a variety of chemical reactions, such as hydrogenation, oxygenation, and cyclization processes, which are pivotal in synthesizing structurally complex and functionally diverse molecules (Brimble & Furkert, 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are closely tied to their molecular architecture. For example, the crystalline structure analysis of related compounds provides insights into the arrangement of molecules in solid form and how intermolecular forces influence the compound's physical properties (Kravtsov et al., 2000).

Scientific Research Applications

Molecular Docking and 11β-Hydroxysteroid Dehydrogenase

Molecular modeling studies involving molecular docking, 3D-QSAR, MESP, MD simulations, and free energy calculations have been conducted on 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a potential target for treating various human disorders such as diabetes, obesity, and metabolic syndrome. The studies aimed to explore structure-activity relationships and structural requirements for inhibitory activity, revealing key amino acid residues in the binding pocket and indicating that hydrogen bond interactions with specific residues are favorable for enhancing activity (Qian, Chen, Pan, & Chen, 2016).

Synthesis and Binding Assay of Juvenile Hormones

Research on the synthesis of chiral juvenile hormone I, involving the introduction of tritium atoms and the study of competitive binding of labeled enantiomers to the hemolymph binding protein, has been conducted. This research contributes to understanding high-affinity receptors for juvenile hormones in cell nuclei (Prestwich & Wawrzeńczyk, 1985).

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Research on novel derivatives of thiazol-4(5H)-one as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone into active cortisol, is crucial for treating Cushing's syndrome, metabolic syndrome, and type 2 diabetes. The study presented the synthesis of these derivatives and demonstrated their potential as selective inhibitors, highlighting the most active compound and its significant inhibition of 11β-HSD1 (Studzińska, Kołodziejska, Kupczyk, Płaziński, & Kosmalski, 2018).

Structural Analysis

Crystal Structure of 11,12-Dihydroxydrim-8(9)-en-7-one

A study determining the crystal structure of 11,12-dihydroxydrim-8(9)-en-7-one by X-ray diffraction revealed the unit cell parameters and refined the structure. This study provided insights into the intramolecular and intermolecular hydrogen bond interactions in the molecule, forming infinite chains along the c-axis (Kravtsov, Gorinchnoi, Mironov, Koltsa, Simonov, & Vlad, 2000).

Discovery of Sesquiterpenoids in Cyanobacterial Strains

Research focused on the polar metabolites produced by cyanobacterial strains led to the discovery of spirovetivane- and eudesmane-type sesquiterpenoids. The study utilized a range of spectroscopic techniques and computational spectra to elucidate the structures and relative configurations of these compounds, contributing significantly to the understanding of cyanobacterial chemistry (O'Donnell, Luo, Yoshida, Suzuki, Sun, & Williams, 2022).

properties

IUPAC Name

(3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLWCLDHPUPCHO-RJZRQDKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)[C@](C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15385560

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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